(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
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Overview
Description
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an isopropyl group and a methanol group attached to the indazole core. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves the reaction of 4,5,6,7-tetrahydroindazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles like halides or amines replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Medicine
In medicine, indazole derivatives, including this compound, are being explored for their potential as anti-cancer agents. Their ability to inhibit specific enzymes and pathways involved in cancer progression is of particular interest.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, lacking the isopropyl and methanol groups.
2-methyl-4,5,6,7-tetrahydro-2H-indazole: Similar structure with a methyl group instead of an isopropyl group.
3-hydroxy-4,5,6,7-tetrahydro-2H-indazole: Similar structure with a hydroxyl group instead of a methanol group.
Uniqueness
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is unique due to the presence of both an isopropyl group and a methanol group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-11(7-14)9-5-3-4-6-10(9)12-13/h8,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWALUUENJEQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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